西替利嗪匹沃酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Delta2-Cefditoren Pivoxil is a third-generation cephalosporin antibiotic used to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against bacteria that are resistant to other antibiotics. This compound is primarily used for treating community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .

科学研究应用

肺炎的治疗

西替利嗪匹沃酯,西替利嗪匹沃酯的活性形式,对肺炎链球菌具有高度抗菌活性 . 已发现它对肺炎链球菌引起的急性肺炎具有良好的治疗效果肺炎链球菌 . 该药物在成人和儿童中以批准剂量有效 .

药代动力学/药效学(PK/PD)特性

西替利嗪匹沃酯的 PK/PD 特性已被广泛研究。 在一项研究中发现,f AUC 24 /MIC 和 f C max /MIC 与杀菌功效密切相关 .

呼吸道感染的治疗

西替利嗪匹沃酯在世界范围内用于治疗各种感染性疾病,例如呼吸道感染 . 它对革兰氏阴性菌具有广泛的抗菌活性,包括流感嗜血杆菌、卡他莫拉菌和肺炎克雷伯菌 .

中耳炎的治疗

中耳炎,中耳感染,也可以用西替利嗪匹沃酯治疗 . 它在儿童中的安全性已得到充分证实 .

皮肤感染的治疗

作用机制

Target of Action

Delta2-Cefditoren Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall.

Mode of Action

Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .

Pharmacokinetics

Cefditoren pivoxil is an orally absorbed prodrug that is rapidly hydrolyzed by intestinal esterases to the microbiologically active cephalosporin cefditoren . This formulation as a pivoxil ester enhances its oral bioavailability . The drug is distributed in the circulating blood as active cefditoren .

Result of Action

Cefditoren has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including common respiratory and skin pathogens . It is typically used to treat bacterial infections of the skin and respiratory tract . It has shown excellent in vitro activity against the Gram-positive pathogens penicillin-susceptible and -intermediate Streptococcus pneumoniae, S. pyogenes, and methicillin-susceptible Staphylococcus aureus .

Action Environment

The efficacy of Cefditoren pivoxil can be influenced by various environmental factors such as the presence of β-lactamases and the susceptibility of the bacterial strain. It is stable to hydrolysis by many of the common plasmid-mediated β-lactamases, but is susceptible to hydrolysis by a number of plasmid-mediated extended-spectrum β-lactamases . The MIC (Minimum Inhibitory Concentration) values of the bacterial strains also play a significant role in determining the efficacy of the drug .

生化分析

Biochemical Properties

Delta2-Cefditoren Pivoxil interacts with various enzymes and proteins. It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria . The bactericidal activity of Delta2-Cefditoren Pivoxil results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .

Cellular Effects

Delta2-Cefditoren Pivoxil has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria .

Molecular Mechanism

The mechanism of action of Delta2-Cefditoren Pivoxil involves its conversion to the active form, cefditoren, by esterases during absorption . Cefditoren exerts its effects at the molecular level by binding to PBPs, inhibiting bacterial cell wall synthesis, and leading to cell lysis .

Temporal Effects in Laboratory Settings

The effects of Delta2-Cefditoren Pivoxil change over time in laboratory settings. It has been shown to be safe and effective for uncomplicated cystitis, with no significant differences in clinical and microbiological efficacies between 3 and 7 day regimens .

Dosage Effects in Animal Models

In animal models, the effects of Delta2-Cefditoren Pivoxil vary with different dosages. A study showed that Delta2-Cefditoren Pivoxil has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae with a MIC ≤ 0.031–0.063 mg/L at approved doses in adults and children .

Metabolic Pathways

Delta2-Cefditoren Pivoxil is involved in metabolic pathways that include interactions with enzymes or cofactors. It is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .

Transport and Distribution

Delta2-Cefditoren Pivoxil is transported and distributed within cells and tissues. It is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .

Subcellular Localization

As a cephalosporin, it is known to exert its effects primarily outside the cell, where it inhibits bacterial cell wall synthesis .

准备方法

Synthetic Routes and Reaction Conditions: Delta2-Cefditoren Pivoxil is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is a characteristic feature of cephalosporins. The synthesis involves the following steps:

- Formation of the cephem nucleus.

- Introduction of the aminothiazole group to enhance activity against Gram-negative organisms.

- Addition of the methylthiazole group to enhance activity against Gram-positive organisms.

- Incorporation of the methoxyimino group for stability against beta-lactamases.

- Attachment of the pivoxil ester group to enhance oral bioavailability .

Industrial Production Methods: The industrial production of Delta2-Cefditoren Pivoxil involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and other chromatographic techniques to ensure purity and stability. The process includes:

- Synthesis of the active pharmaceutical ingredient (API).

- Formulation of the API into a solid pharmaceutical form.

- Quality control and validation to ensure the final product meets regulatory standards .

化学反应分析

Types of Reactions: Delta2-Cefditoren Pivoxil undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the beta-lactam ring.

Common Reagents and Conditions:

Hydrolysis: Esterases in the body.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Cefditoren: The active form after hydrolysis.

Degradation Products: Various degradation

属性

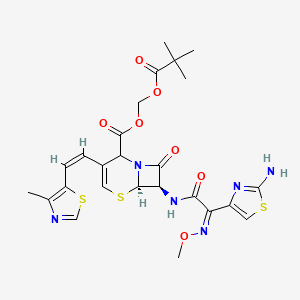

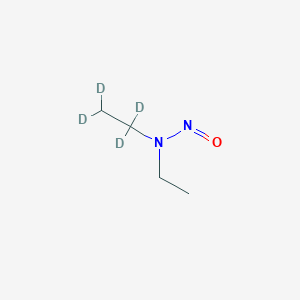

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQSNEJXCGJZHO-RLZYKBGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)

![sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide](/img/structure/B584457.png)

![sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B584459.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)

![5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B584478.png)